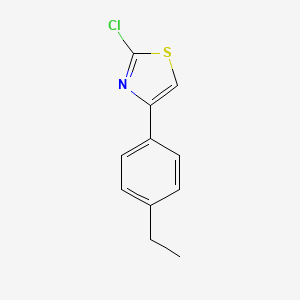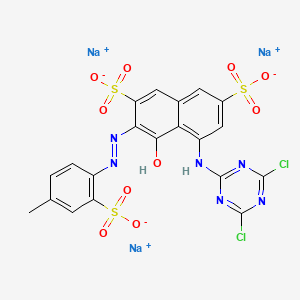![molecular formula C12H22Si B13796274 Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane CAS No. 97778-15-9](/img/structure/B13796274.png)
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane is an organosilicon compound with the molecular formula C12H22Si. It is characterized by a cyclopropyl group attached to a silicon atom, which is further bonded to a trimethylsilyl group and a methylene group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane typically involves the reaction of a cyclopropyl derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-methylene-1-(4-pentenyl)cyclopropane with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
化学反応の分析
Types of Reactions
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents at varying temperatures depending on the reactivity of the nucleophile
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced silane derivatives.
Substitution: Halosilanes or other substituted silanes
科学的研究の応用
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biological studies.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in polymerization reactions
作用機序
The mechanism of action of Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane involves its interaction with molecular targets through its reactive silicon center. The compound can form covalent bonds with various substrates, leading to the formation of stable complexes. The pathways involved include nucleophilic attack on the silicon atom and subsequent rearrangement or substitution reactions .
類似化合物との比較
Similar Compounds
Trimethylsilylcyclopropane: Similar structure but lacks the methylene and pentenyl groups.
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]germane: Similar structure but with a germanium atom instead of silicon.
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]stannane: Similar structure but with a tin atom instead of silicon
Uniqueness
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane is unique due to its combination of a cyclopropyl group with a trimethylsilyl group and a methylene group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications .
特性
CAS番号 |
97778-15-9 |
|---|---|
分子式 |
C12H22Si |
分子量 |
194.39 g/mol |
IUPAC名 |
trimethyl-(2-methylidene-1-pent-4-enylcyclopropyl)silane |
InChI |
InChI=1S/C12H22Si/c1-6-7-8-9-12(10-11(12)2)13(3,4)5/h6H,1-2,7-10H2,3-5H3 |
InChIキー |
ULSFBBISWKOZGE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1(CC1=C)CCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



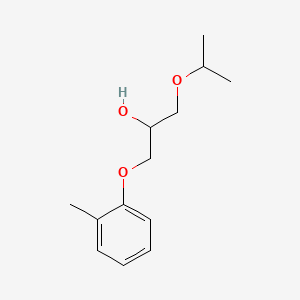

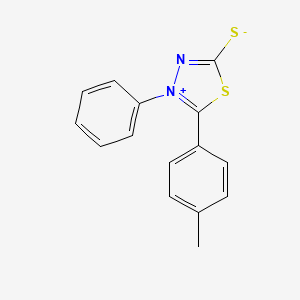

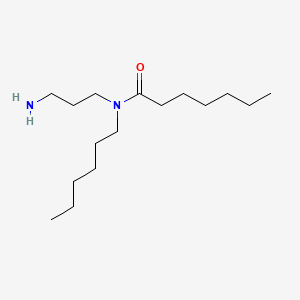
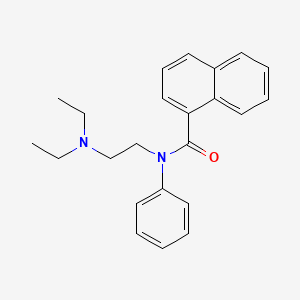
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)
![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)
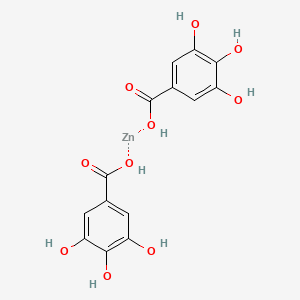
![Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)
